molecular formula C30H32N2O4 B11638375 2-oxo-2-phenylethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate

2-oxo-2-phenylethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate

Cat. No.: B11638375
M. Wt: 484.6 g/mol
InChI Key: MRSKWHWBMYWJEF-UHFFFAOYSA-N
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Description

2-oxo-2-phenylethyl N-(tricyclo[3311~3,7~]dec-1-ylcarbonyl)tryptophanate is a complex organic compound with a unique structure that combines a phenylethyl group, a tricyclodecane moiety, and a tryptophan derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate typically involves multiple steps. The process begins with the preparation of the tricyclodecane moiety, which is then coupled with the phenylethyl group. The final step involves the incorporation of the tryptophan derivative under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-oxo-2-phenylethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these actions are complex and may include signal transduction and gene expression .

Properties

Molecular Formula

C30H32N2O4

Molecular Weight

484.6 g/mol

IUPAC Name

phenacyl 2-(adamantane-1-carbonylamino)-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C30H32N2O4/c33-27(22-6-2-1-3-7-22)18-36-28(34)26(13-23-17-31-25-9-5-4-8-24(23)25)32-29(35)30-14-19-10-20(15-30)12-21(11-19)16-30/h1-9,17,19-21,26,31H,10-16,18H2,(H,32,35)

InChI Key

MRSKWHWBMYWJEF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OCC(=O)C6=CC=CC=C6

Origin of Product

United States

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